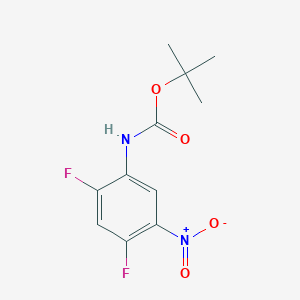
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is an organic compound with the molecular formula C11H12F2N2O4. It is a derivative of carbamic acid and contains both fluorine and nitro functional groups, making it a compound of interest in various chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-5-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions
Aplicaciones Científicas De Investigación
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate moiety can interact with enzymes or proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- Tert-butyl (2-fluoro-5-nitrophenyl)carbamate
Uniqueness
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .
Propiedades
Fórmula molecular |
C11H12F2N2O4 |
|---|---|
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
tert-butyl N-(2,4-difluoro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-8-5-9(15(17)18)7(13)4-6(8)12/h4-5H,1-3H3,(H,14,16) |
Clave InChI |
LDPQUEYAWYVYES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiaspiro[3.3]heptan-6-ol](/img/structure/B13499319.png)

![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)

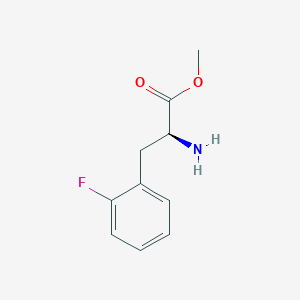
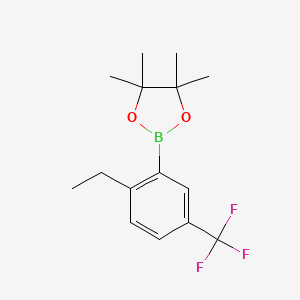
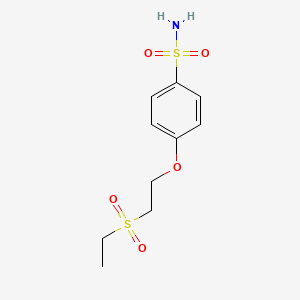
![3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13499367.png)

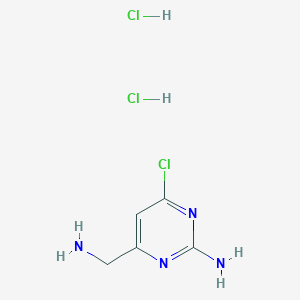
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
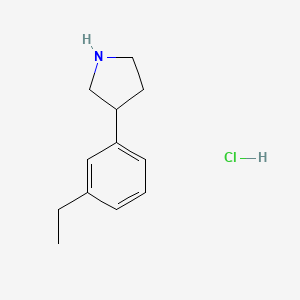
![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
